REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[CH:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2[C:23]([NH2:24])=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:13][CH:12]=1.N>C(O)C>[C:14]1([N:17]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[N:24]=[C:6]2[C:5]2[CH:9]=[CH:10][C:2]([I:1])=[CH:3][CH:4]=2)[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
37.47 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
12.82 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=CC=CC=C2N
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed from 85-90° C
|
Type
|
CUSTOM
|
Details
|
(5 min)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
STIRRING
|
Details
|
stirred up again in 400 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
which formed a solution which
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 5-10° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 75° C. in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |